1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-[(Oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound belonging to the class of triazoles, which are heterocyclic aromatic organic compounds containing three nitrogen atoms in a five-membered ring. This compound is characterized by the presence of an oxolan ring (a cyclic ether) attached to a triazole ring, and a formyl group (-CHO) at the fourth position of the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:
Formation of the Triazole Ring:
Attachment of the Oxolan Ring: The oxolan ring can be introduced through a nucleophilic substitution reaction, where the appropriate oxolan derivative reacts with the triazole intermediate.
Introduction of the Formyl Group: The formyl group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction or the Gattermann-Koch reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(Oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The triazole ring can be reduced to form a triazolamine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxolan ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 1-[(Oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-[(Oxolan-3-yl)methyl]-1H-1,2,3-triazolamine.
Substitution: Various substituted oxolan derivatives.
Scientific Research Applications
1-[(Oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may exhibit biological activity, such as antimicrobial or antifungal properties.
Medicine: It can serve as a precursor for the synthesis of pharmaceuticals, potentially targeting various diseases.
Industry: The compound can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved would vary based on the biological system and the specific application.
Comparison with Similar Compounds
1-[(Oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives, such as:
5-methyl-1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a methyl group and a carboxylic acid group instead of the formyl group.
1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxaldehyde: Similar structure but without the methyl group.
Properties
IUPAC Name |
1-(oxolan-3-ylmethyl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-5-8-4-11(10-9-8)3-7-1-2-13-6-7/h4-5,7H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDZBGGBQZXIER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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